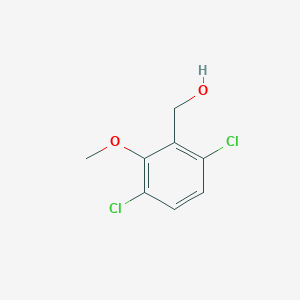

3,6-Dichloro-2-methoxybenzyl alcohol

概要

説明

3,6-Dichloro-2-methoxybenzyl alcohol is an organic compound with the molecular formula C8H8Cl2O2 and a molecular weight of 207.05 g/mol . It has been researched by chemists, toxicologists, and biologists in recent years.

Synthesis Analysis

The synthesis of 3,6-Dichloro-2-methoxybenzyl alcohol involves a reaction with borane-THF in tetrahydrofuran at 0 - 80°C . The starting material is 3,6-dichloro-2-methoxybenzoic acid, which reacts with borane-tetrahydrofuran complex solution . The mixture is stirred at 80°C overnight, then cooled to room temperature, quenched with 2N HCl, and extracted with ethyl acetate . The organic layer is washed, dried, and concentrated to give the final product .科学的研究の応用

Oxidation Reactions

3,6-Dichloro-2-methoxybenzyl alcohol can be used in oxidation reactions. It has been found that 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a widely used quinone with a high reduction potential, and it commonly mediates hydride transfer reactions . DDQ has found broad utility as a stoichiometric oxidant in the functionalization of activated C–H bonds and the dehydrogenation of saturated C–C, C–O, and C–N bonds .

Synthesis of Bioactive Heterocycles

The compound can be used in the design and synthesis of bioactive heterocycles . These are cyclic compounds that contain atoms of at least two different elements and have biological activity.

Synthesis of Synthetic Flavonoids

3,6-Dichloro-2-methoxybenzyl alcohol can be used in the synthesis of synthetic flavonoids . Flavonoids are a group of plant metabolites thought to provide health benefits through cell signalling pathways and antioxidant effects.

Fabrication in Dye-Sensitized Solar Cells

This compound can be used in the fabrication of dye-sensitized solar cells . These are a type of thin film solar cell that convert sunlight into electricity.

Synthesis of Nanographenes

3,6-Dichloro-2-methoxybenzyl alcohol can be used in the synthesis of nanographenes . Nanographenes are a type of carbon nanomaterial that have potential applications in electronics.

Biological Treatment

A sequential anaerobic-aerobic batch reactor was used to treat 3,6-dichloro-2-methoxybenzoic acid (dicamba) during a long operation period of 340 days in the presence of disodium anthraquinone-2,6-disulphonate (AQS) as redox mediator . This suggests that 3,6-Dichloro-2-methoxybenzyl alcohol could potentially be used in similar biological treatment processes.

作用機序

Target of Action

3,6-Dichloro-2-methoxybenzyl alcohol, also known as (3,6-Dichloro-2-methoxyphenyl)methanol, is a compound that has been researched by chemists, toxicologists, and biologists. It is a mild antiseptic with a broad spectrum for bacterial and virus associated with mouth and throat infections .

Mode of Action

The local anesthetic action of dichlorobenzyl alcohol is thought to be due to a reduced sodium channel blockade .

Biochemical Pathways

The use of dichlorobenzyl alcohol has been related to its antibacterial, antiviral, and local anesthetic properties . In vitro studies with the combination of dichlorobenzyl alcohol and amylmetacresol have shown a virucidal against a number of viruses associated with the common cold which is observed by a reduction in the viral load .

Result of Action

Administration of dichlorobenzyl alcohol lozenges has been shown to generate a reduced throat soreness and to provide pain relief and relief from difficulty in swallowing 5 minutes after administration . This suggests that the compound has a direct effect on the cells of the throat, likely due to its antiseptic and local anesthetic properties.

特性

IUPAC Name |

(3,6-dichloro-2-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8Cl2O2/c1-12-8-5(4-11)6(9)2-3-7(8)10/h2-3,11H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALPTWNJSENXENZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1CO)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-2-methoxybenzyl alcohol | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Methoxy-3-(4-(2-(5-methyl-2-phenyloxazol-4-yl)ethoxy)benzo[b]thiophen-7-yl)propanoic acid](/img/structure/B3328504.png)

![[4-(Benzyloxy)-3,5-dimethoxyphenyl]boronic acid](/img/structure/B3328542.png)

![Bis[2-((4S)-4,5-dihydro-4-isopropyloxazol-2-yl)phenyl]amine](/img/structure/B3328564.png)